molecular formula C18H10F4N2O4S B2612689 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 303152-57-0

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B2612689
CAS No.: 303152-57-0
M. Wt: 426.34
InChI Key: HAWNCQFFZLHKMC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a nitro-substituted thiophene carboxamide derivative characterized by a trifluoromethylphenyl group at the amide nitrogen and a 2-fluoro-4-nitrophenoxy substituent on the thiophene ring. Its structural complexity arises from the interplay of electron-withdrawing groups (fluoro, nitro, trifluoromethyl), which influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2O4S/c19-13-9-12(24(26)27)5-6-14(13)28-15-7-8-29-16(15)17(25)23-11-3-1-10(2-4-11)18(20,21)22/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWNCQFFZLHKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene ring, followed by the introduction of the carboxamide group. The fluorine and nitro groups are then added through electrophilic aromatic substitution reactions. The trifluoromethyl group is introduced using radical trifluoromethylation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly involving the fluorine and nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiophene-2-carboxamide have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values indicating potent activity. A study found that structurally similar compounds had MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, suggesting that modifications in the thiophene structure can enhance antitubercular activity .

Antioxidant and Antibacterial Properties
Thiophene derivatives have been evaluated for their antioxidant and antibacterial activities. A recent study demonstrated that certain thiophene-2-carboxamide derivatives exhibited significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents . The presence of substituents like hydroxyl or amino groups has been linked to enhanced biological activity.

Material Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has explored the use of thiophene-based compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups can improve the charge transport properties and stability of these materials, which are crucial for efficient device performance.

Case Studies

  • Antitubercular Agents Development
    A series of studies focused on synthesizing and evaluating the biological activity of thiophene derivatives as potential antitubercular agents. The findings indicated that specific structural modifications led to enhanced potency against resistant strains of M. tuberculosis, supporting the idea that these compounds could serve as leads in drug development .
  • Antioxidant Activity Evaluation
    In a comparative study, various thiophene derivatives were assessed for their antioxidant capabilities using the ABTS method. Results showed that certain compounds exhibited significant radical scavenging activity, suggesting their potential utility in developing antioxidant therapies .

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The presence of the trifluoromethyl and nitro groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs primarily differ in substituent patterns on the phenyl and thiophene moieties. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Thiophene Carboxamides
Compound Name / ID Substituents on Thiophene/Phenyl Rings Molecular Formula Key Properties/Activities Reference ID
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl, nitrothiophene C₁₆H₁₀F₃N₃O₄S₂ 42% purity; antibacterial activity
N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide 3,5-Difluorophenyl, nitrothiophene C₁₄H₇F₂N₃O₃S₂ 99.05% purity; enhanced stability
N-(2-Nitrophenyl)Thiophene-2-Carboxamide 2-Nitrophenyl, unsubstituted thiophene C₁₁H₈N₂O₃S Dihedral angle: 8.5–13.5°; antifungal
N-(4-Chloro-3-Nitrophenyl)Thiophene-2-Carboxamide 4-Chloro-3-nitrophenyl C₁₁H₇ClN₂O₃S Lipophilic; genotoxicity reported
3-[(2,4-Dichlorobenzyl)Sulfonyl]-N-[4-(Trifluoromethoxy)Phenyl]-2-Thiophenecarboxamide 2,4-Dichlorobenzyl sulfonyl, trifluoromethoxyphenyl C₁₉H₁₁Cl₂F₃NO₄S₂ Pesticidal activity; high logP
Key Observations:

Substituent Impact on Purity and Stability: The methoxy-trifluoromethylphenyl analog (42% purity) exhibits lower synthetic efficiency compared to the difluorophenyl derivative (99.05%), suggesting that steric hindrance or electron-withdrawing effects may complicate purification .

Conformational Analysis: The dihedral angle between the thiophene and phenyl rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) is comparable to the target compound’s expected geometry. The 2-fluoro-4-nitrophenoxy group may introduce additional steric effects, altering intermolecular interactions.

Biological Activity Trends: Nitro groups are associated with antibacterial and antifungal activities but may also confer genotoxicity, as seen in N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide . Trifluoromethylphenyl derivatives (e.g., ) show narrow-spectrum antibacterial activity, likely due to targeted enzyme inhibition.

Crystallographic and Supramolecular Behavior

  • Crystal Packing : N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H···O and C–H···S interactions, lacking classical hydrogen bonds . The target compound’s fluoro and nitro substituents may enhance dipole-dipole interactions, influencing crystal lattice stability.
  • Comparison with Furanyl Analogs : The dihedral angles in thiophene-based carboxamides (8.5–13.5°) differ from furan analogs (9.71°), highlighting the thiophene ring’s greater flexibility .

Biological Activity

3-(2-Fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide, with the CAS number 303152-57-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H10F4N2O4S
  • Molecular Weight : 426.34 g/mol
  • Purity : Typically >90% in commercial preparations .

The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing effects. This property can improve the lipophilicity and metabolic stability of compounds, facilitating better interaction with biological targets . The presence of the nitrophenoxy group may also contribute to its pharmacological effects through additional hydrogen bonding and π-π stacking interactions with target proteins.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. For example, derivatives containing trifluoromethyl groups have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating significant cytotoxicity. In vitro studies have reported IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7) and other tumor types .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of key enzymes involved in inflammation and cancer progression:

  • Cholinesterase Inhibition : Studies have shown that related compounds exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 to 20 μM for several analogs .
  • Cyclooxygenase Inhibition : Compounds featuring similar structural motifs have been reported to inhibit cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. The inhibition is attributed to the interaction of the trifluoromethyl group with active site residues of the enzyme .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study investigating a series of thiophene derivatives revealed that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced cytotoxicity against MCF-7 cells. The most active analogs had IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .
  • Molecular Docking Studies : In silico docking studies have provided insights into the binding interactions between this compound and target proteins. The trifluoromethyl group was found to form critical interactions that stabilize the ligand-enzyme complex, enhancing the biological activity observed experimentally .
  • Comparative Analysis : A comparative analysis of various derivatives indicated that modifications at the phenyl rings significantly affected biological activity. For instance, compounds with halogen substituents showed varying degrees of inhibition against AChE and COX-2, emphasizing the importance of structural optimization in drug design .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
CytotoxicityMCF-7<10
AChE InhibitionAChE10.4 - 19.2
BChE InhibitionBChE7.7 - 24.3
COX-2 InhibitionCOX-2Moderate

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via nucleophilic substitution and amide coupling. A typical procedure involves reacting 2-thiophenecarbonyl chloride with a substituted aniline derivative. For example, similar thiophene carboxamides are prepared by refluxing equimolar amounts of thiophene carbonyl chloride and nitro-substituted anilines in acetonitrile, followed by solvent evaporation to yield crystalline products . Key steps include optimizing reaction time (e.g., 1 hour reflux) and solvent choice (acetonitrile for polarity control) to maximize yields .

Q. Which characterization techniques are critical for structural confirmation?

Essential methods include:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and amide bond formation. For example, aromatic protons in the thiophene ring typically appear at δ 7.2–7.8 ppm, while trifluoromethyl groups show distinct 19F NMR signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
  • Melting Point Analysis : Consistency with literature data (e.g., 130–132°C for related trifluoromethyl-substituted thiophenes) .

Q. What solvent systems are effective for purification?

Recrystallization from acetonitrile or mixed solvents (e.g., CH2Cl2/MeOH, 9:1) is commonly used. For example, CH2Cl2/MeOH gradients achieved >95% purity in related compounds, while acetonitrile evaporation yielded high-quality crystals for X-ray studies .

Advanced Research Questions

Q. How can low synthetic yields be addressed, particularly with nitro and fluoro substituents?

Low yields (e.g., 16–55% in similar syntheses ) may arise from steric hindrance or electron-withdrawing groups (e.g., -NO2, -CF3). Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
  • Solvent optimization : Switching to DMF for better solubility of aromatic intermediates .

Q. How do structural features like dihedral angles influence molecular interactions?

X-ray crystallography of analogous compounds reveals dihedral angles between thiophene and benzene rings (8.5°–13.5°), which dictate packing via weak C–H⋯O/S interactions. These angles impact solubility and crystallinity, guiding derivative design for enhanced bioavailability . For instance, planar conformations improve π-π stacking in crystal lattices but may reduce solubility in polar solvents.

Q. How can spectroscopic data contradictions (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in amides). Solutions include:

  • Variable-temperature NMR : Identifies slow-exchange conformers.
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate assignments .

Q. What strategies enhance blood-brain barrier (BBB) permeability in thiophene carboxamide derivatives?

Structural modifications critical for BBB penetration include:

  • Lipophilic groups : Trifluoromethyl (-CF3) improves logP values.
  • Reduced hydrogen bond donors : Replacing polar nitro (-NO2) with halogens (e.g., -Cl) lowers topological polar surface area (TPSA) .
  • Piperidine derivatives : Introducing piperidinyloxy groups enhances passive diffusion, as seen in Ebola virus entry inhibitors .

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